![molecular formula C20H13BrN2OS B2956914 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide CAS No. 300818-56-8](/img/structure/B2956914.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a broad spectrum of biological activities . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to manifest profound antimicrobial activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to manifest profound antimicrobial activity .
Action Environment
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Amidation Reaction: The benzothiazole derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium persulfate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer activities.
Biological Research: The compound is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antibacterial properties.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKMKBLHRXHNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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